molecular formula C19H21NO B1292934 2'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898754-93-3

2'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No.: B1292934
CAS No.: 898754-93-3
M. Wt: 279.4 g/mol
InChI Key: XIMMJDJEBBBHSO-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3,4-dimethylbenzophenone is an organic compound with the molecular formula C19H21NO It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes two methyl groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-3,4-dimethylbenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of 3,4-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 3,4-dimethylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Azetidine Ring: The next step involves the introduction of the azetidine ring. This can be achieved through a nucleophilic substitution reaction where the benzophenone core reacts with azetidine in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 2’-Azetidinomethyl-3,4-dimethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,4-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

2’-Azetidinomethyl-3,4-dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzophenone core can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Azetidinomethyl-4-methylbenzophenone
  • 2’-Azetidinomethyl-3,4-dichlorobenzophenone
  • 2’-Azetidinomethyl-3,4-dimethoxybenzophenone

Uniqueness

2’-Azetidinomethyl-3,4-dimethylbenzophenone is unique due to the presence of both the azetidine ring and the dimethyl-substituted benzophenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-8-9-16(12-15(14)2)19(21)18-7-4-3-6-17(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMMJDJEBBBHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643710
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-93-3
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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